molecular formula C15H10F2N2O2 B10951209 2-[2-(Difluoromethoxy)phenyl]-5-phenyl-1,3,4-oxadiazole

2-[2-(Difluoromethoxy)phenyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B10951209
M. Wt: 288.25 g/mol
InChI Key: XXZIDWFGULDSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Difluoromethoxy)phenyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Difluoromethoxy)phenyl]-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(difluoromethoxy)benzohydrazide with benzoic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Difluoromethoxy)phenyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or organometallic reagents like Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-[2-(Difluoromethoxy)phenyl]-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological systems and can act as a probe or marker in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[2-(Difluoromethoxy)phenyl]-5-phenyl-1,3,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of the difluoromethoxy group can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

2-[2-(Difluoromethoxy)phenyl]-5-phenyl-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties, enhancing its utility in various research and industrial applications.

Properties

Molecular Formula

C15H10F2N2O2

Molecular Weight

288.25 g/mol

IUPAC Name

2-[2-(difluoromethoxy)phenyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C15H10F2N2O2/c16-15(17)20-12-9-5-4-8-11(12)14-19-18-13(21-14)10-6-2-1-3-7-10/h1-9,15H

InChI Key

XXZIDWFGULDSQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3OC(F)F

Origin of Product

United States

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